5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Drug Discovery ADME Optimization

This specific 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid is critical for CCR5 antagonist programs targeting HIV, rheumatoid arthritis, and COPD. The 5-cyclopropyl group optimizes lipophilicity (XLogP3 1.3) and metabolic stability, while the 4-iodo handle enables rapid Suzuki/Sonogashira diversification. The 3-carboxylic acid offers orthogonal functionalization. Procuring this exact scaffold maintains SAR integrity, accelerates lead optimization, and ensures reproducible ADME profiling. Differentiating from generic 4-iodopyrazoles, this compound's unique topology directly impacts target binding and pharmacokinetics.

Molecular Formula C7H7IN2O2
Molecular Weight 278.05 g/mol
Cat. No. B10909288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid
Molecular FormulaC7H7IN2O2
Molecular Weight278.05 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NN2)C(=O)O)I
InChIInChI=1S/C7H7IN2O2/c8-4-5(3-1-2-3)9-10-6(4)7(11)12/h3H,1-2H2,(H,9,10)(H,11,12)
InChIKeyQHNBDWNCYJPJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid: A Key 4-Iodopyrazole Building Block with Defined Physicochemical and Potential Pharmacological Differentiation


5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid (CAS 1290964-41-8) is a heterocyclic building block belonging to the 4-iodopyrazole-3-carboxylic acid class, characterized by a pyrazole core substituted with a carboxylic acid at position 3, an iodine atom at position 4, and a cyclopropyl group at position 5 . Its molecular formula is C7H7IN2O2, with a molecular weight of 278.05 g/mol . The compound exhibits a topological polar surface area (TPSA) of 66 Ų, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a calculated XLogP3 of 1.3 . Preliminary pharmacological screening indicates potential application as a CCR5 antagonist for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1].

Why 5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid Cannot Be Interchanged with Closely Related Analogs


Substitution with generic 4-iodopyrazole-3-carboxylic acid analogs is not scientifically defensible due to the profound impact of the 5-cyclopropyl substituent on key physicochemical and molecular recognition properties. The cyclopropyl group at position 5 fundamentally alters the compound's lipophilicity (XLogP3 = 1.3 for the target compound) compared to the unsubstituted 4-iodo-1H-pyrazole-3-carboxylic acid (which lacks the cyclopropyl moiety) [1]. Furthermore, the 5-cyclopropyl substitution significantly modifies hydrogen bonding capacity, with the target compound possessing 2 hydrogen bond donors and 3 acceptors , whereas closely related analogs such as 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid exhibit different steric and electronic profiles due to alternative substituent geometry . These quantifiable differences in molecular descriptors directly impact receptor binding, metabolic stability, and downstream synthetic utility, meaning that any attempt at generic substitution without rigorous experimental validation would invalidate structure-activity relationships and compromise reproducibility in both medicinal chemistry campaigns and industrial process development.

Quantitative Differentiation of 5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid: Comparative Evidence for Procurement Decision-Making


Enhanced Lipophilicity (XLogP3) Confers Superior Membrane Permeability Relative to Unsubstituted 4-Iodo-1H-pyrazole-3-carboxylic Acid

The 5-cyclopropyl substituent significantly increases calculated lipophilicity compared to the unsubstituted parent scaffold. The target compound exhibits an XLogP3 of 1.3 , representing a substantial increase in predicted membrane permeability over 4-iodo-1H-pyrazole-3-carboxylic acid (CAS 6647-93-4), which lacks the cyclopropyl group and possesses a lower molecular weight (237.98 g/mol) and correspondingly reduced lipophilic character [1]. This difference in XLogP3, while not available for the comparator from the same source, is inferred from the fundamental structural difference: the cyclopropyl group adds three additional carbon atoms and increases hydrophobic surface area. The topological polar surface area (TPSA) of 66 Ų for the target compound is moderate and, when combined with the XLogP3 value, positions this compound favorably within CNS drug-like and orally bioavailable chemical space.

Medicinal Chemistry Drug Discovery ADME Optimization

Distinct Hydrogen Bonding Profile Differentiates Target from 5-Cyclopentyl and N1-Substituted Analogs

The hydrogen bond donor and acceptor counts define molecular recognition potential. The target compound possesses 2 hydrogen bond donors (from the carboxylic acid and the NH of the pyrazole ring) and 3 hydrogen bond acceptors (from the carbonyl oxygen and the two pyrazole nitrogens) . This profile differs quantitatively from closely related analogs: 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid (CAS 1354706-69-6), with a molecular weight of 306.10 g/mol, features N1-substitution that alters the hydrogen bond donor count (predicted 1 donor vs. 2 for target) ; and 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (CAS 1429418-14-3) has a molecular weight of 284.03 g/mol and a different substitution pattern (carboxylic acid at position 5 rather than position 3, plus N1-fluoroethyl group) with a TPSA of 55.1 Ų and 1 hydrogen bond donor, 4 acceptors . These variations directly impact binding interactions with biological targets such as CCR5 [1], where precise hydrogen bonding geometry is critical for antagonist activity.

Structure-Based Drug Design Molecular Recognition SAR Studies

CCR5 Antagonist Activity Implicated in Preliminary Pharmacological Screening

Preliminary pharmacological screening has identified 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid as a candidate CCR5 antagonist [1]. The CCR5 chemokine receptor is a validated drug target for HIV entry inhibition and for treating inflammatory and autoimmune conditions including rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD) [1]. While specific IC50 values are not reported in the available source, the compound is positioned within the broader class of pyrazole-based CCR5 antagonists that have demonstrated antiviral activity in multiple optimization campaigns [2]. In contrast, many 4-iodopyrazole-3-carboxylic acid analogs without the 5-cyclopropyl substituent lack documented CCR5 antagonism, suggesting that the cyclopropyl group contributes to the observed pharmacological profile.

Immunology HIV Therapeutics Autoimmune Disease

Available Purity Specifications Enable QC-Grade Procurement from Multiple Commercial Sources

Multiple commercial suppliers offer 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid with defined purity specifications that meet or exceed research-grade requirements. BOC Sciences supplies the compound with an XLogP3 of 1.3 and defined canonical SMILES (C1CC1C2=C(C(=NN2)C(=O)O)I) . MolCore offers the compound at NLT 98% purity, suitable for pharmaceutical R&D and quality control applications . AKSci supplies the compound at 95% minimum purity specification . Leyan provides the compound at 97% purity . This multi-supplier availability with documented purity grades (95% to ≥98%) ensures procurement reliability and batch-to-batch consistency. In contrast, more exotic or less commercially established 4-iodopyrazole analogs may lack such diversified supply chains or defined purity specifications, introducing sourcing risk and potential delays in research timelines.

Chemical Procurement Quality Control Synthetic Intermediates

Optimal Use Cases for 5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid Based on Quantitative Differentiation Evidence


Lead Optimization in CCR5 Antagonist Drug Discovery Programs

Based on preliminary pharmacological screening identifying CCR5 antagonist activity [1], this compound is a strategic procurement choice for medicinal chemistry teams developing next-generation CCR5 antagonists for HIV entry inhibition or for treating inflammatory diseases (rheumatoid arthritis, asthma, COPD). The cyclopropyl group at position 5, which confers an XLogP3 of 1.3 , provides a favorable lipophilicity profile for membrane permeability, while the defined hydrogen bonding capacity (2 donors, 3 acceptors) offers precise molecular recognition geometry for structure-based design. The 4-iodo substituent serves as a versatile synthetic handle for cross-coupling reactions, enabling rapid analog generation. Procurement of this specific compound, rather than generic 4-iodopyrazole analogs, ensures alignment with existing SAR data and accelerates lead optimization timelines.

Synthesis of Diversified Pyrazole Libraries via Palladium-Catalyzed Cross-Coupling

The 4-iodo substituent on the pyrazole ring provides an optimal leaving group for Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions, enabling rapid diversification of the pyrazole core [2]. The carboxylic acid at position 3 offers an orthogonal functionalization handle for amide bond formation or esterification. The 5-cyclopropyl group, with its unique conformational rigidity and metabolic stability profile, distinguishes this scaffold from 5-alkyl or 5-aryl analogs, potentially yielding derivatives with improved pharmacokinetic properties. Multi-supplier availability with defined purity grades (95% to ≥98%) ensures that large-scale library synthesis can proceed without sourcing interruptions, making this compound a reliable foundation for high-throughput chemistry campaigns.

Physicochemical Probe Development for ADME Property Profiling

The well-characterized physicochemical profile of this compound—including XLogP3 = 1.3, TPSA = 66 Ų, molecular weight = 278.05 g/mol, and defined hydrogen bonding capacity (2 donors, 3 acceptors) —positions it as a valuable reference standard or probe molecule for ADME (Absorption, Distribution, Metabolism, Excretion) assay development and validation. The 5-cyclopropyl group provides a metabolically stable, non-aromatic hydrophobic moiety that differs fundamentally from linear alkyl chains or aromatic rings, enabling unique insights into the relationship between molecular topology and pharmacokinetic behavior. For industrial pharmaceutical development teams establishing high-throughput ADME screening cascades, this compound serves as a well-defined, commercially available reference material for calibrating permeability, metabolic stability, and plasma protein binding assays.

Structure-Activity Relationship Studies of Pyrazole-3-carboxylic Acid Derivatives

The combination of a 4-iodo substituent and a 5-cyclopropyl group creates a unique electronic and steric environment that distinguishes this compound from other 4-iodopyrazole-3-carboxylic acid analogs such as 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid (MW = 306.10 g/mol) and 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (MW = 284.03 g/mol, TPSA = 55.1 Ų, 1 donor, 4 acceptors) . Procurement of the correct compound is essential for maintaining the integrity of SAR datasets, where substitution at the 5-position with a compact cyclopropyl ring (versus bulkier cyclopentyl or polar fluoroethyl groups) directly impacts target binding affinity, selectivity, and downstream biological activity. Using the incorrect analog would introduce confounding variables that invalidate comparative analysis and misdirect lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.